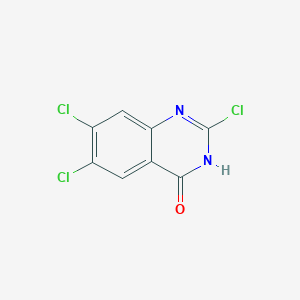
2,6,7-Trichloroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trichloroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine atoms in the structure may enhance its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6,7-trichloroaniline with formamide or formic acid, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,6,7-Trichloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2,6,7-Trichloroquinazolin-4(3H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of chlorine atoms may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2,6-Dichloroquinazolin-4(3H)-one
- 2,7-Dichloroquinazolin-4(3H)-one
- 2,6,7-Tribromoquinazolin-4(3H)-one
Uniqueness
2,6,7-Trichloroquinazolin-4(3H)-one is unique due to the specific arrangement of chlorine atoms, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives
属性
分子式 |
C8H3Cl3N2O |
|---|---|
分子量 |
249.5 g/mol |
IUPAC 名称 |
2,6,7-trichloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl3N2O/c9-4-1-3-6(2-5(4)10)12-8(11)13-7(3)14/h1-2H,(H,12,13,14) |
InChI 键 |
GXTXHDBIILISAG-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


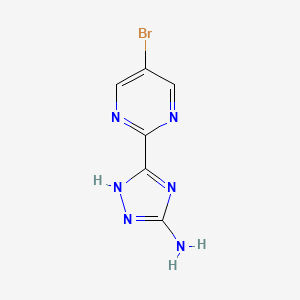

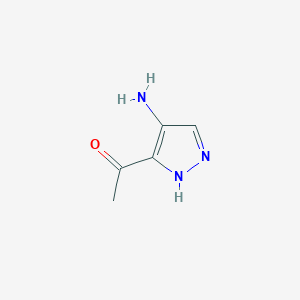
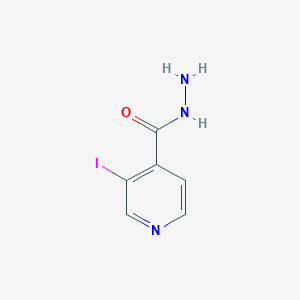


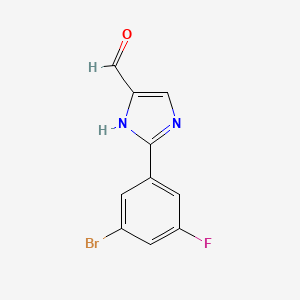
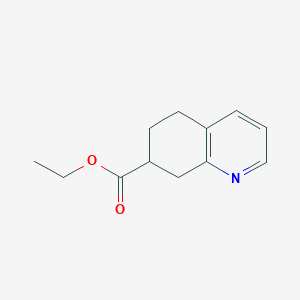

![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
